molecular formula C8H22O7 B1602429 Glycerol ethoxylate-co-propoxylate triol CAS No. 51258-15-2

Glycerol ethoxylate-co-propoxylate triol

Cat. No.: B1602429
CAS No.: 51258-15-2
M. Wt: 230.26 g/mol
InChI Key: ZTVLGYSTCFTIBJ-UHFFFAOYSA-N
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Description

Glycerol ethoxylate-co-propoxylate triol is a cross-linker that can be used as a UV-curable binder for polyurethane acrylate. It has low viscosity, making it useful in ink-jet printing and UV-based drying of pigments .

Molecular Structure Analysis

This compound has a branched structure with three hydroxy end groups. It is a hydrophobic macromonomer widely used in the preparation of crosslinked polymers due to the presence of multiple reaction sites .

Scientific Research Applications

Kinetics of Ethoxylation and Propoxylation

  • Research Focus : The kinetics of ethoxylation and propoxylation of ethylene glycol, including glycerol derivatives, have been studied extensively. Ethoxylation of ethylene glycol shows a higher initial rate compared to fatty primary alcohols, with propoxylation following a more complex reaction scheme due to primary hydroxyl groups giving place preferentially to secondary ones, which are less reactive (Serio et al., 2002).

Characterization of Polyether Polyols

  • Research Focus : Comprehensive two-dimensional liquid chromatography hyphenated with high-resolution mass spectrometry has been used for characterizing complex polyether polyols, including glycerol ethoxylate, glycerol propoxylate, and glycerol ethoxylate-random-propoxylate copolymers. This methodology allows for detailed analysis of chemical composition, molecular weight, and functionality (Groeneveld et al., 2018).

Pyrolysis and Oxidation Studies

  • Research Focus : Glycerol has been studied for its potential in the production of lighter hydrocarbons and gases through pyrolysis and oxidation. Kinetic models have been developed to describe the thermal degradation of glycerol, which is valuable for processes aiming at glycerol valorization (Hemings et al., 2012).

Reactor Comparison for Ethoxylation and Propoxylation

  • Research Focus : Different reactor types used in the manufacture of ethoxylated and propoxylated products, including glycerol derivatives, have been compared. The study focuses on reactor performance, kinetics, mass transfer processes, and safety considerations (Serio et al., 2005).

Glycerol-Derived Solvents for CO2 Absorption

  • Research Focus : Glycerol derivatives, such as 1,2,3-Trimethoxypropane, have been explored as potential solvents for CO2 absorption. This work includes the characterization of its physical properties and its efficiency in gas absorption processes (Flowers et al., 2017).

Catalytic Decarboxylation of Glycerol Carbonate

  • Research Focus : The decarboxylation of glycerol carbonate to produce glycidol has been conducted using ionic liquids as catalysts, showing potential in optimizing the yield of glycidol (Choi et al., 2013).

High-Temperature Liquid Water Treatment

  • Research Focus : The high-temperature liquid water treatment of glycerol and other triol compounds under high-pressure carbon dioxide has been studied, revealing enhanced dehydration rates (Yamaguchi et al., 2010).

Future Directions

Research on glycerol-based materials continues to explore novel applications, sustainable synthesis routes, and improved properties. Investigating its use in biodegradable polymers, drug delivery systems, and green chemistry processes is promising .

Mechanism of Action

Target of Action

Glycerol Ethoxylate-co-Propoxylate Triol primarily targets polyurethane acrylate . Polyurethane acrylate is a type of polymer that is widely used in various industries due to its excellent mechanical properties and versatility.

Mode of Action

The compound acts as a cross-linker for polyurethane acrylate . Cross-linking is a process where polymer chains are linked together, enhancing the mechanical properties and stability of the material. The compound’s low viscosity makes it particularly useful in the preparation of inks for ink-jet printing .

Result of Action

The primary result of this compound’s action is the enhancement of the mechanical properties and stability of polyurethane acrylate . This is achieved through the process of cross-linking, which links polymer chains together.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UV curing process, which is often used in the drying of inks, can affect the cross-linking process . Additionally, factors such as temperature and humidity may also impact the compound’s performance.

Biochemical Analysis

Biochemical Properties

It is known to be a cross-linker that can be used as a UV curable binder for polyurethane acrylate This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the process of cross-linking and curing

Cellular Effects

Given its role as a UV curable binder for polyurethane acrylate , it may influence cell function in ways related to this role

Molecular Mechanism

As a UV curable binder for polyurethane acrylate , it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Properties

IUPAC Name

ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVLGYSTCFTIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO.C(CO)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583666
Record name ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51258-15-2
Record name ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycerol ethoxylate-co-propoxylate triol
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